![molecular formula C9H6ClIN2O2 B13922388 Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions can vary, but they often involve the use of reagents such as iodine and chlorinating agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
化学反応の分析
Types of Reactions
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of chlorine and iodine atoms.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine scaffold can be oxidized or reduced under specific conditions.
Radical Reactions: Functionalization via radical reactions is a common approach for modifying the compound.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学的研究の応用
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs, particularly for its potential activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Material Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic and optical characteristics.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
作用機序
The mechanism of action of methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or proteins involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
- Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate
- Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Uniqueness
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and properties
特性
分子式 |
C9H6ClIN2O2 |
|---|---|
分子量 |
336.51 g/mol |
IUPAC名 |
methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H6ClIN2O2/c1-15-9(14)5-2-3-13-6(4-5)12-7(10)8(13)11/h2-4H,1H3 |
InChIキー |
PUORIZXFSPTNQT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=NC(=C(N2C=C1)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


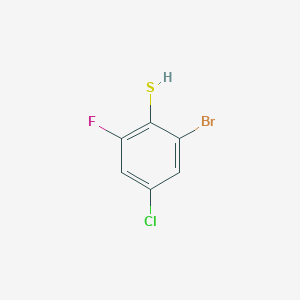
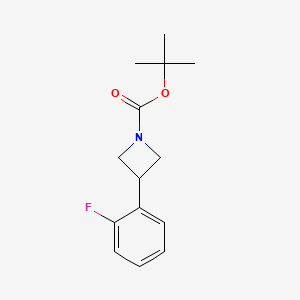
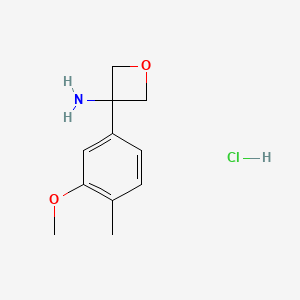
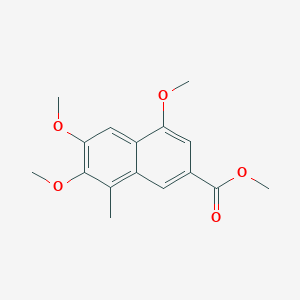
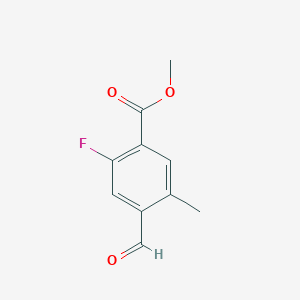
![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
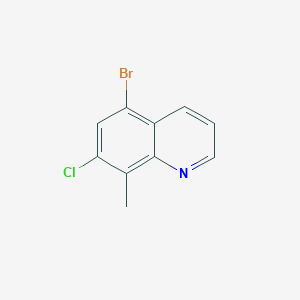
![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)

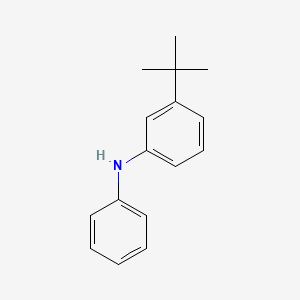
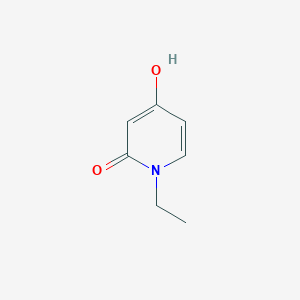
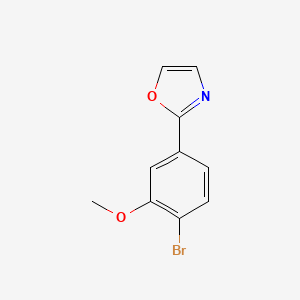
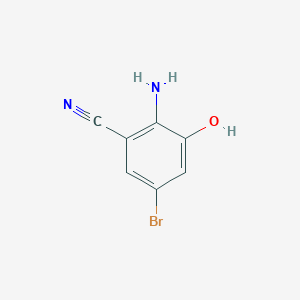
![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)
